5-(2-chloro-5-(trifluoromethyl)phenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide
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Overview
Description
5-(2-chloro-5-(trifluoromethyl)phenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide is a synthetic organic compound characterized by the presence of a furan ring, a trifluoromethyl group, and a chloro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-5-(trifluoromethyl)phenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and trifluoromethyl groups: These groups can be introduced via electrophilic aromatic substitution reactions using chlorinating and trifluoromethylating agents.
Amidation reaction: The final step involves the reaction of the furan-2-carboxylic acid derivative with furan-2-ylmethylamine to form the desired carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxygenated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Oxygenated furans.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Drug Development: Potential lead compound for the development of new pharmaceuticals due to its unique structural features.
Medicine
Therapeutic Agents: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-chloro-5-(trifluoromethyl)phenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chloro-5-(trifluoromethyl)phenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide
- 5-(2-chloro-4-(trifluoromethyl)phenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide
- 5-(2-chloro-3-(trifluoromethyl)phenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide
Uniqueness
The unique combination of the chloro and trifluoromethyl groups on the phenyl ring, along with the furan-2-ylmethyl substituent, imparts distinct chemical and biological properties to this compound. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(furan-2-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3NO3/c18-13-4-3-10(17(19,20)21)8-12(13)14-5-6-15(25-14)16(23)22-9-11-2-1-7-24-11/h1-8H,9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHIFRBVWFSXAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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